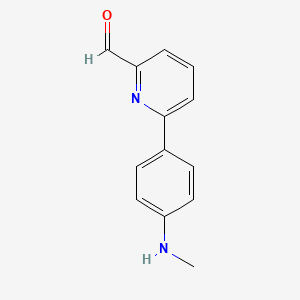

6-(4-(Methylamino)phenyl)picolinaldehyde

Description

6-(4-(Methylamino)phenyl)picolinaldehyde is a heteroaromatic aldehyde featuring a picolinaldehyde backbone substituted at the 6-position with a 4-(methylamino)phenyl group. This compound is structurally characterized by a pyridine ring (picolinaldehyde) linked to an aniline derivative, where the amino group is methylated. Such structural motifs are common in medicinal chemistry, particularly as intermediates for synthesizing bioactive molecules or ligands for metal coordination . Potential applications may include its use in drug discovery, given the prevalence of similar structures in pharmacological agents (e.g., kinase inhibitors or imaging probes) .

Properties

IUPAC Name |

6-[4-(methylamino)phenyl]pyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c1-14-11-7-5-10(6-8-11)13-4-2-3-12(9-16)15-13/h2-9,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZIBLBKOAWHXTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)C2=CC=CC(=N2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(Methylamino)phenyl)picolinaldehyde typically involves the reaction of 4-(methylamino)benzaldehyde with picoline derivatives under specific conditions. One common method includes the use of a condensation reaction where the aldehyde group of 4-(methylamino)benzaldehyde reacts with the picoline derivative in the presence of a base catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-(Methylamino)phenyl)picolinaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or Lewis acids.

Major Products Formed

Oxidation: 6-(4-(Methylamino)phenyl)picolinic acid.

Reduction: 6-(4-(Methylamino)phenyl)picolinalcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Pharmaceutical Development

6-(4-(Methylamino)phenyl)picolinaldehyde has been investigated for its potential as a pharmaceutical intermediate. Its structural characteristics enable it to serve as a precursor for various bioactive compounds. Notably, derivatives of this compound have shown promise in:

- Anticancer Agents : Research indicates that modifications of this compound can lead to the development of novel anticancer drugs targeting specific pathways involved in tumor growth.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

Biochemical Assays

The compound's ability to bind to various biological targets makes it suitable for use in biochemical assays. It can be utilized as:

- Fluorescent Probes : The incorporation of fluorescent tags allows the compound to be used in live-cell imaging studies.

- Enzyme Inhibitors : Its structural features enable it to act as an inhibitor for certain enzymes, providing insights into enzyme kinetics and mechanisms.

Coordination Chemistry

Due to its ability to form stable complexes with transition metals, this compound is valuable in coordination chemistry. Applications include:

- Catalysis : The compound can serve as a ligand in catalytic processes, enhancing reaction rates and selectivity.

- Sensors : Its coordination properties make it suitable for developing sensors for detecting metal ions or small molecules.

Material Science

In material science, this compound can be applied in:

- Polymer Synthesis : It can act as a monomer or cross-linker in the synthesis of polymeric materials with specific properties.

- Nanomaterials : Functionalization of nanoparticles with this compound may enhance their stability and reactivity for various applications.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored derivatives of this compound for their anticancer activity against breast cancer cell lines. The results indicated that specific modifications led to enhanced cytotoxicity compared to standard chemotherapeutics, suggesting a promising avenue for drug development.

Case Study 2: Enzyme Inhibition

Research conducted at a leading university investigated the inhibitory effects of this compound on a specific enzyme involved in metabolic pathways. The findings demonstrated that the compound effectively reduced enzyme activity, providing valuable data for understanding metabolic regulation and potential therapeutic interventions.

Mechanism of Action

The mechanism of action of 6-(4-(Methylamino)phenyl)picolinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The aromatic ring and methylamino group may also participate in non-covalent interactions such as hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of 6-(4-(Methylamino)phenyl)picolinaldehyde can be contextualized by comparing it to analogs with modifications in the phenyl or picolinaldehyde moieties. Below is a detailed analysis:

Substituent Variations on the Phenyl Ring

- 6-(4-Fluorophenyl)picolinic acid Structure: A fluorine atom replaces the methylamino group on the phenyl ring. Impact: Fluorine enhances electronegativity, improving metabolic stability and binding affinity in drug candidates. Applications: Used in developing kinase inhibitors due to its electron-withdrawing properties .

- 6-(4-(Trifluoromethyl)phenyl)picolinic acid Structure: Features a trifluoromethyl (-CF₃) group instead of methylamino.

Modifications on the Picolinaldehyde Backbone

- 5-Methyl-6-(methylamino)picolinaldehyde Structure: A methyl group is added at the 5-position of the pyridine ring. Impact: Steric hindrance near the methylamino group may alter reactivity in condensation reactions, affecting downstream product yields . Similarity Score: 0.84 (indicating high structural overlap) .

- 6-(4-Methylpiperazin-1-yl)picolinaldehyde Structure: A methylpiperazine group replaces the 4-(methylamino)phenyl substituent. Impact: The piperazine ring introduces basicity and solubility, making this analog favorable for CNS-targeting drugs . Similarity Score: 0.86 .

Halogen-Substituted Analogs

- 4-Chloro-6-methylpicolinaldehyde

Key Research Findings

Analytical Characterization

- LCMS/HPLC Data: While specific data for this compound are absent, related compounds (e.g., m/z 411 [M+H]+ in ) highlight the use of mass spectrometry for purity assessment .

- Similarity Scoring : Quantitative structural similarity metrics (e.g., 0.84–0.86) enable rapid prioritization of analogs in drug discovery pipelines .

Data Tables

Table 1: Structural Analogs of this compound

| Compound Name | CAS Number | Similarity Score | Key Structural Features |

|---|---|---|---|

| 6-(4-Methylpiperazin-1-yl)picolinaldehyde | 208111-33-5 | 0.86 | Methylpiperazine group at 6-position |

| 5-Methyl-6-(methylamino)picolinaldehyde | 332884-35-2 | 0.84 | Methyl at 5-position, methylamino at 6-position |

| 6-(4-Fluorophenyl)picolinic acid | 924817-68-5 | 0.86 | Fluorophenyl substituent |

| 4-Chloro-6-methylpicolinaldehyde | 2126177-42-0 | N/A | Chlorine at 4-position, methyl at 6-position |

Table 2: Functional Group Impact on Properties

| Substituent | Effect on Solubility | Effect on Reactivity | Common Applications |

|---|---|---|---|

| Methylamino (-NHCH₃) | Moderate solubility | Enhances nucleophilicity | Drug intermediates |

| Trifluoromethyl (-CF₃) | Low solubility | Increases stability | Agrochemicals |

| Piperazine | High solubility | Introduces basicity | CNS-targeting therapeutics |

Biological Activity

Overview

6-(4-(Methylamino)phenyl)picolinaldehyde is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a picoline ring substituted at the 6-position with a 4-(methylamino)phenyl group, making it an interesting candidate for various therapeutic applications.

- Molecular Formula : C13H12N2O

- Structure : The compound consists of a picolinaldehyde core, which is known for its reactivity due to the aldehyde functional group.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the methylamino group enhances hydrogen bonding capabilities, which may increase binding affinity to various receptors and enzymes.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives targeting the CXCR4 receptor have shown potential in inhibiting cancer cell migration and proliferation. The CXCR4 receptor is implicated in various cancers, making it a significant target for therapeutic intervention .

| Compound | Target | Activity |

|---|---|---|

| This compound | CXCR4 | Inhibition of cell migration |

| Analogous compounds | Various receptors | Antiviral and anticancer effects |

Antimicrobial Properties

In addition to its anticancer potential, this compound has been explored for antimicrobial activity. Preliminary findings suggest that it may inhibit the growth of certain bacterial strains, although further research is needed to establish its efficacy and mechanism against pathogens .

Case Studies and Research Findings

- CXCR4 Antagonists : A study focusing on isoquinoline derivatives highlighted the importance of structural modifications similar to those in this compound. These modifications were found to enhance binding affinity and potency against CXCR4, showcasing the compound's potential in treating cancers associated with this receptor .

- Antiviral Activity : Research on related compounds demonstrated significant antiviral activity against HIV strains, with IC50 values indicating strong binding affinity to viral receptors. This suggests that this compound could be a candidate for further antiviral studies .

- Enzyme Inhibition : Investigations into enzyme interactions revealed that compounds with similar structures could inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.